molecular formula C10H16O2S B12635587 7-Oxa-12-thiaspiro[5.6]dodecan-3-one CAS No. 954236-23-8

7-Oxa-12-thiaspiro[5.6]dodecan-3-one

Cat. No.: B12635587
CAS No.: 954236-23-8
M. Wt: 200.30 g/mol
InChI Key: KOOMDFWUUCHMHH-UHFFFAOYSA-N
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Description

7-Oxa-12-thiaspiro[56]dodecan-3-one is a chemical compound with the molecular formula C10H16O2S It is characterized by a spirocyclic structure containing both oxygen and sulfur atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of a suitable dithiolane with an epoxide under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Oxa-12-thiaspiro[5.6]dodecan-3-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carbonyl carbon or adjacent positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted spirocyclic compounds depending on the reagents used.

Scientific Research Applications

7-Oxa-12-thiaspiro[5.6]dodecan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Oxa-12-thiaspiro[5.6]dodecane: Lacks the carbonyl group present in 7-Oxa-12-thiaspiro[5.6]dodecan-3-one.

    7-Oxa-12-thiaspiro[5.6]dodecan-2-one: Similar structure but with the carbonyl group at a different position.

    7-Oxa-12-thiaspiro[5.6]dodecan-4-one: Another positional isomer with the carbonyl group at the fourth position.

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of both oxygen and sulfur atoms within the ring system. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

954236-23-8

Molecular Formula

C10H16O2S

Molecular Weight

200.30 g/mol

IUPAC Name

7-oxa-12-thiaspiro[5.6]dodecan-3-one

InChI

InChI=1S/C10H16O2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-13-10/h1-8H2

InChI Key

KOOMDFWUUCHMHH-UHFFFAOYSA-N

Canonical SMILES

C1CCSC2(CCC(=O)CC2)OC1

Origin of Product

United States

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